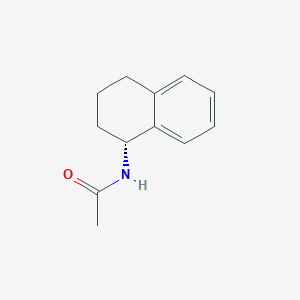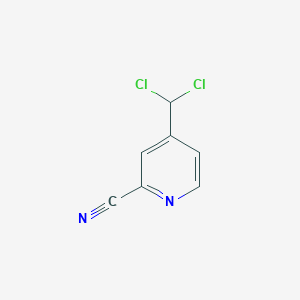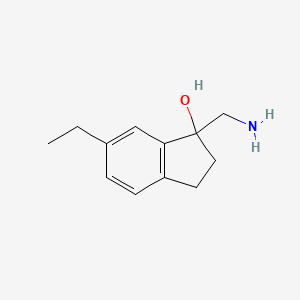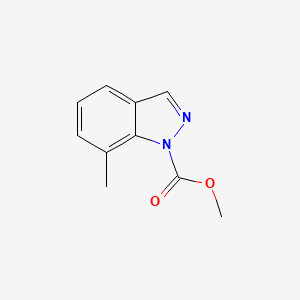
6-Fluoro-2-methylquinoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-フルオロ-2-メチルキノリン-5-カルボニトリルは、6位にフッ素原子、2位にメチル基、5位にシアノ基が置換されたキノリン環を特徴とする複素環式有機化合物です。
2. 製法
合成経路と反応条件: 6-フルオロ-2-メチルキノリン-5-カルボニトリルの合成は通常、複数段階の有機反応を伴います。一般的な方法には、適切な前駆体を制御された条件下で環化する方法が含まれます。例えば、2-フルオロアニリンから出発して、ニトロ化、還元、環化の各段階を経て合成することができます。
工業生産方法: 6-フルオロ-2-メチルキノリン-5-カルボニトリルの工業生産には、高収率と高純度を確保するために最適化された合成経路が用いられる場合があります。これには、反応効率とスケーラビリティを高めるために、高度な触媒系や連続フローリアクターを使用することがよくあります。
反応の種類:
酸化: この化合物は、特にメチル基で酸化反応を起こし、対応するキノリンカルボン酸を生成します。
還元: 還元反応はシアノ基を標的にすることができ、アミンや他の官能基に変換することができます。
置換: キノリン環のフッ素原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや触媒的水素化などの還元剤を使用することができます。
置換: 求核置換反応は、反応を促進するために強い塩基または触媒を必要とする場合が多いです。
主な生成物:
- メチル基の酸化は、キノリンカルボン酸を生成することができます。
- シアノ基の還元は、アミンや他の誘導体を生成することができます。
- 置換反応により、キノリン環にさまざまな官能基を導入することができます。
4. 科学研究への応用
6-フルオロ-2-メチルキノリン-5-カルボニトリルは、科学研究においていくつかの応用があります。
化学: 医薬品や農薬などのより複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、生物学的イメージングのための蛍光プローブやセンサーの開発に使用することができます。
産業: この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの高度な材料の生産に利用することができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the reaction.
Major Products:
- Oxidation of the methyl group can yield quinoline carboxylic acids.
- Reduction of the cyano group can produce amines or other derivatives.
- Substitution reactions can introduce various functional groups into the quinoline ring.
科学的研究の応用
6-Fluoro-2-methylquinoline-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
6-フルオロ-2-メチルキノリン-5-カルボニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は酵素や受容体などの分子標的と相互作用し、その活性を調節する可能性があります。フッ素原子の存在は、化合物の標的への結合親和性と選択性を高める可能性があり、シアノ基は化合物の電子特性と反応性に影響を与える可能性があります。
類似化合物:
6-フルオロキノリン: メチル基とシアノ基がありません。そのため、化学的特性と反応性が異なります。
2-メチルキノリン: フッ素基とシアノ基がありません。そのため、生物活性と用途が異なります。
5-シアノキノリン:
独自性: 6-フルオロ-2-メチルキノリン-5-カルボニトリルは、置換基の組み合わせにより、独特の電子特性と立体特性を付与するため、ユニークな化合物です。これは、特定の生物活性や材料特性を持つ分子の設計において、特に貴重な化合物となります。
類似化合物との比較
6-Fluoroquinoline: Lacks the methyl and cyano groups, resulting in different chemical properties and reactivity.
2-Methylquinoline: Lacks the fluorine and cyano groups, affecting its biological activity and applications.
5-Cyanoquinoline:
Uniqueness: 6-Fluoro-2-methylquinoline-5-carbonitrile is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific biological activities or material properties.
特性
CAS番号 |
86053-15-8 |
|---|---|
分子式 |
C11H7FN2 |
分子量 |
186.18 g/mol |
IUPAC名 |
6-fluoro-2-methylquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-2-3-8-9(6-13)10(12)4-5-11(8)14-7/h2-5H,1H3 |
InChIキー |
YRCBOLATGIHDPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)





![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





